molecular formula C20H15ClN2O5 B1225524 N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B1225524
M. Wt: 398.8 g/mol
InChI Key: VAGNSHOVECQQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide have demonstrated significant antimicrobial activities. In a study by Kolisnyk et al. (2015), novel derivatives of a similar structure exhibited higher activity than reference drugs against certain microbial strains, including Bacillus subtilis and Candida albicans.

Antiallergic Properties

A study conducted by Georgiev et al. (1987) described the synthesis of similar compounds with potent antiallergic activity. These compounds showed significant inhibition of actions triggered by allergens such as serotonin and histamine in rats.

Synthesis Techniques

Research by Saemian et al. (2012) provides insights into the synthesis of structurally similar compounds, highlighting the methodologies that can be applied to the synthesis of N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide for various research purposes.

Anti-Inflammatory Activity

Kalsi et al. (1990) conducted a study on similar compounds, finding them to have anti-inflammatory properties. The study compared the anti-inflammatory and ulcerogenic activities of these compounds with non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Structural Analysis

Studies like the one by Kubicki et al. (2000) have focused on the crystal structures of similar compounds, providing valuable insights into their molecular configurations and interactions.

Biological Activity

Patel et al. (2010) reported on the preparation and in vitro antimicrobial screening of compounds analogous to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide, indicating the potential for similar biological activities (Patel et al., 2010).

Synthesis and Evaluation as Antimicrobial Agents

Chambhare et al. (2003) synthesized and evaluated the antibacterial and antimycobacterial activity of compounds structurally related to N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide (Chambhare et al., 2003).

properties

Product Name

N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Molecular Formula

C20H15ClN2O5

Molecular Weight

398.8 g/mol

IUPAC Name

N-[3-chloro-4-(furan-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H15ClN2O5/c21-14-11-13(4-5-15(14)23-20(25)17-2-1-7-26-17)22-19(24)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,22,24)(H,23,25)

InChI Key

VAGNSHOVECQQTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Reactant of Route 6
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N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

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